N-(1,3-benzodioxol-5-yl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE is a complex organic compound that features a unique combination of benzodioxole, thiazole, and oxadiazole moieties
Properties
Molecular Formula |
C23H20N4O4S2 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C23H20N4O4S2/c1-14-2-4-15(5-3-14)17-11-32-23(25-17)33-12-20-26-22(31-27-20)9-8-21(28)24-16-6-7-18-19(10-16)30-13-29-18/h2-7,10-11H,8-9,12-13H2,1H3,(H,24,28) |
InChI Key |
KAOVYMGPBKPZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)SCC3=NOC(=N3)CCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole moiety, followed by the introduction of the thiazole and oxadiazole groups through a series of condensation and cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzodioxole and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole, thiazole, and oxadiazole derivatives, such as:
- N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-(METHYLTHIO)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
- 4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-3-[3-({[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]SULFANYL}METHYL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
